4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid
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Overview
Description
4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid typically involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines. This reaction is carried out at elevated pressures and temperatures. The process can be summarized as follows:
Starting Material: 4-chloropyrazolo[1,5-a]pyrazine.
Catalyst: Palladium complex, such as [Pd(dppf)Cl2]·CH2Cl2.
Reaction Conditions: Elevated pressure (40 atm) and temperature (120°C) for 12 hours.
Intermediate: The reaction proceeds via nitrile intermediates, which are then converted to the corresponding amidoximes and amidines.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing biologically active molecules, including inhibitors of phosphoinositide-3 kinase and matrix metalloproteases.
Material Science: Its unique structure makes it a candidate for developing new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as phosphoinositide-3 kinase, by binding to their active sites and preventing their normal function. This inhibition can modulate various cellular pathways, leading to therapeutic effects in diseases like cancer and inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure and have been studied for their anticancer potential and enzymatic inhibitory activity.
Imidazo[1,2-a]pyrazines: These are used as substrates for preparing inhibitors of phosphoinositide-3 kinase and other enzymes.
Uniqueness
4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid is unique due to its specific substitution pattern and the resulting biological activities. Its ability to serve as a versatile scaffold for designing various biologically active molecules sets it apart from other similar compounds .
Properties
CAS No. |
2639410-58-3 |
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Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-5-7-6(8(12)13)4-10-11(7)3-2-9-5/h2-4H,1H3,(H,12,13) |
InChI Key |
VVYLRXQIICMGTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN2C1=C(C=N2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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